molecular formula C12F21N3 B6317227 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine CAS No. 10271-37-1

2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine

Cat. No. B6317227
CAS RN: 10271-37-1
M. Wt: 585.11 g/mol
InChI Key: BNDKPTBGFYPKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine, also known as TTFT, is a chemical compound that is used in a variety of scientific experiments and research applications. It is an organic compound that has a unique structure and properties that make it suitable for use in a wide range of laboratory settings. The compound has a low toxicity and is relatively stable, making it an ideal choice for many scientific applications.

Scientific Research Applications

2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine has a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and other materials, as well as in the synthesis of fluorinated compounds. Additionally, 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry.

Mechanism of Action

2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine acts as a Lewis acid, which is a type of chemical compound that is capable of accepting electrons from other molecules. This ability allows 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine to act as a catalyst in a variety of chemical reactions. Additionally, 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine is capable of forming a variety of coordination complexes, which are molecules that are formed when a Lewis acid binds to a Lewis base. These complexes are often used in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine has been studied for its potential biochemical and physiological effects. Studies have shown that 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine has a low toxicity and is not mutagenic. Additionally, 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine has been shown to have anti-inflammatory and anti-allergic properties, suggesting that it may have potential therapeutic applications. However, further research is needed to fully understand the biochemical and physiological effects of 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine.

Advantages and Limitations for Lab Experiments

2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine is its low toxicity and relatively stable nature, which makes it an ideal choice for a variety of experiments. Additionally, 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine can be used in a variety of reactions, making it a versatile compound. However, 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine is also susceptible to hydrolysis, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine. One potential direction is the use of 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine in the synthesis of new materials, such as polymers, which could have a variety of applications. Additionally, further research into the biochemical and physiological effects of 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine could lead to potential therapeutic applications. Finally, 2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine could be used in the synthesis of new pharmaceuticals and agrochemicals, which could have a variety of uses.

Synthesis Methods

2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine can be synthesized through a variety of methods. The most commonly used method is the reaction of 1,3,5-triazine with 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl chloride. This reaction produces the desired compound in a relatively short period of time. Other methods of synthesis include the reaction of 1,3,5-triazine with 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl bromide and the reaction of 1,3,5-triazine with 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl iodide.

properties

IUPAC Name

2,4,6-tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F21N3/c13-4(7(16,17)18,8(19,20)21)1-34-2(5(14,9(22,23)24)10(25,26)27)36-3(35-1)6(15,11(28,29)30)12(31,32)33
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDKPTBGFYPKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896377
Record name 2,4,6-Tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10271-37-1
Record name 2,4,6-Tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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